![molecular formula C17H10ClF3N4O B2507992 4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one CAS No. 303152-88-7](/img/structure/B2507992.png)
4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound characterized by its intricate molecular structure It falls under the category of heterocyclic compounds, featuring indole and pyrazolone as core components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one typically involves a multi-step process:
Formation of Intermediate Pyridinyl-Indole Derivative: : The initial step involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde with indole under basic conditions to form the pyridinyl-indole derivative.
Cyclization to Pyrazol-3-one Core: : This intermediate then undergoes cyclization with hydrazine or its derivatives under acidic or neutral conditions to yield the pyrazol-3-one core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound might leverage similar synthetic routes but optimized for scale and efficiency. Techniques such as continuous flow chemistry and catalysis might be employed to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions including:
Oxidation: : This compound can undergo oxidation reactions, typically with oxidizing agents like hydrogen peroxide or metal catalysts, leading to oxidized derivatives.
Reduction: : Reduction reactions can convert certain functional groups within the compound, using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : The compound can participate in substitution reactions, both nucleophilic and electrophilic, facilitated by reagents like halogens or strong nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) under dry solvent conditions.
Substitution: : Halogenating agents, strong nucleophiles (e.g., Grignard reagents).
Major Products
The major products from these reactions depend on the specific conditions and reagents used, leading to oxidized derivatives, reduced compounds, or substituted analogs.
科学的研究の応用
Chemistry
This compound is used as a precursor in the synthesis of complex molecules, serving as a building block in organic synthesis. Its unique structure allows it to participate in diverse chemical reactions.
Biology
In biological research, it serves as a probe to study enzymatic activities and protein-ligand interactions due to its specific binding capabilities.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
Industrially, it is used in the development of specialty chemicals and advanced materials, including polymers and dyes.
作用機序
The mechanism of action for 4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. This can modulate biological pathways and cellular processes, making it valuable in therapeutic applications.
類似化合物との比較
4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one stands out due to its unique combination of indole and pyrazolone structures, which confer distinct chemical and biological properties.
Similar Compounds
1H-Indole-3-carboxaldehyde: : A simpler indole derivative used in organic synthesis.
3,5-dichloro-2-pyridinylhydrazine: : A pyridine derivative involved in similar chemical transformations.
4,5-dihydro-1H-pyrazol-3-one: : A core structure found in various bioactive compounds.
This compound's unique molecular structure and versatile reactivity make it a valuable entity in various scientific domains, paving the way for innovative research and applications.
特性
IUPAC Name |
4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N4O/c18-13-5-9(17(19,20)21)6-22-15(13)25-8-12(11-7-23-24-16(11)26)10-3-1-2-4-14(10)25/h1-8H,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUSMJGQFMPDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CNNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2507910.png)
![2-(4-ethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2507911.png)
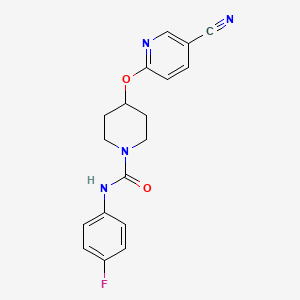
![4-[[2-[(3-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2507913.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-fluorophenoxy)benzamide](/img/structure/B2507915.png)
![(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2507917.png)
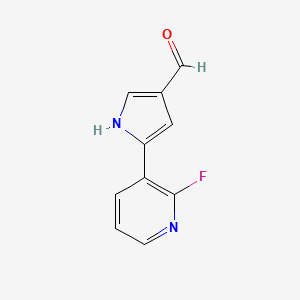
![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)
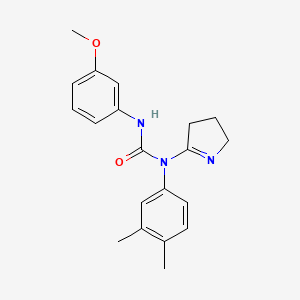
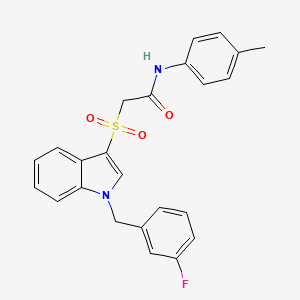
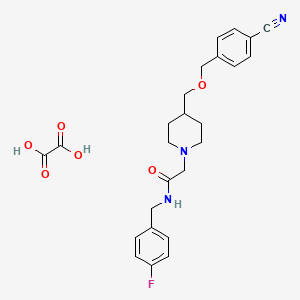
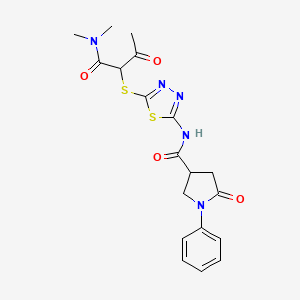
![benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2507932.png)
